molecular formula C7H10O4 B14153508 2-Ethyl-3-methylfumaric acid CAS No. 28098-80-8

2-Ethyl-3-methylfumaric acid

Cat. No.: B14153508
CAS No.: 28098-80-8
M. Wt: 158.15 g/mol
InChI Key: HVZKWAQLXHTHSG-SNAWJCMRSA-N
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Description

2-Ethyl-3-methylfumaric acid is an organic compound with the molecular formula C7H10O4. It is a derivative of fumaric acid, characterized by the presence of ethyl and methyl groups attached to the fumaric acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylfumaric acid can be synthesized through several methods. One common approach involves the alkylation of fumaric acid derivatives. The reaction typically requires a base, such as sodium hydroxide, and an alkylating agent, such as ethyl iodide and methyl iodide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic isomerization of maleic acid derivatives. This process uses a catalyst, such as vanadyl pyrophosphate, and is conducted at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylfumaric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Ethyl-3-methylfumaric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-3-methylfumaric acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of inflammatory mediators. The compound may activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative damage .

Comparison with Similar Compounds

    Fumaric Acid: The parent compound, used in various industrial applications.

    Maleic Acid: An isomer of fumaric acid with different chemical properties.

    Dimethyl Fumarate: A derivative used in the treatment of multiple sclerosis and psoriasis.

Uniqueness: 2-Ethyl-3-methylfumaric acid is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

28098-80-8

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(E)-2-ethyl-3-methylbut-2-enedioic acid

InChI

InChI=1S/C7H10O4/c1-3-5(7(10)11)4(2)6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4+

InChI Key

HVZKWAQLXHTHSG-SNAWJCMRSA-N

Isomeric SMILES

CC/C(=C(/C)\C(=O)O)/C(=O)O

Canonical SMILES

CCC(=C(C)C(=O)O)C(=O)O

Origin of Product

United States

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